BenchChemオンラインストアへようこそ!

M2e, human

Sequence Conservation Universal Vaccine Mutation Rate

Procure human M2e peptide (SLLTEVETPIRNEWGCRCNDSSD) as the definitive core antigen for universal influenza A vaccine constructs. This 23-amino-acid sequence is exceptionally conserved across all human influenza A strains isolated since 1933. Unlike avian (PTRNGWECKCS) or swine (PIRNGWECRCN) M2e variants, which exhibit weak cross-reactivity and reduced cross-protection, human M2e elicits robust, strain-specific immunity essential for effective human vaccine development. Suitable for recombinant subunit vaccines, VLP display, nanoparticle delivery, and therapeutic monoclonal antibody discovery (validated by TCN-032 clinical trial data).

Molecular Formula C107H170N32O41S2
Molecular Weight 2624.8 g/mol
Cat. No. B13912293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM2e, human
Molecular FormulaC107H170N32O41S2
Molecular Weight2624.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CO)N
InChIInChI=1S/C107H170N32O41S2/c1-11-48(8)81(136-100(174)71-21-16-30-139(71)104(178)83(50(10)144)138-90(164)59(24-27-77(152)153)123-101(175)80(47(6)7)135-89(163)58(23-26-76(150)151)124-103(177)82(49(9)143)137-95(169)61(32-46(4)5)126-91(165)60(31-45(2)3)125-84(158)53(108)40-140)102(176)122-56(20-15-29-116-107(113)114)86(160)128-63(34-72(109)145)92(166)121-57(22-25-75(148)149)88(162)127-62(33-51-38-117-54-18-13-12-17-52(51)54)85(159)118-39-74(147)119-69(43-181)98(172)120-55(19-14-28-115-106(111)112)87(161)134-70(44-182)99(173)129-64(35-73(110)146)93(167)130-65(36-78(154)155)94(168)132-68(42-142)97(171)133-67(41-141)96(170)131-66(105(179)180)37-79(156)157/h12-13,17-18,38,45-50,53,55-71,80-83,117,140-144,181-182H,11,14-16,19-37,39-44,108H2,1-10H3,(H2,109,145)(H2,110,146)(H,118,159)(H,119,147)(H,120,172)(H,121,166)(H,122,176)(H,123,175)(H,124,177)(H,125,158)(H,126,165)(H,127,162)(H,128,160)(H,129,173)(H,130,167)(H,131,170)(H,132,168)(H,133,171)(H,134,161)(H,135,163)(H,136,174)(H,137,169)(H,138,164)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,179,180)(H4,111,112,115)(H4,113,114,116)/t48-,49+,50+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1
InChIKeyRTQXWAJLBWSLHM-MCSFJBBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human M2e Peptide: Core Antigen for Universal Influenza A Vaccine Development


The human M2e peptide is the 23-amino-acid extracellular domain of the influenza A virus matrix protein 2 (M2), a transmembrane ion channel essential for viral uncoating and assembly [1]. Its sequence (SLLTEVETPIRNEWGCRCNDSSD) has remained exceptionally conserved across human influenza A strains isolated since 1933 [2], positioning M2e as the central target for 'universal' influenza vaccine strategies that aim to circumvent the annual strain-matching required by current hemagglutinin (HA)-based vaccines [3].

Why Human M2e Sequence Specificity Precludes Generic Substitution with Avian or Swine Analogs


Generic substitution of the human M2e peptide with M2e sequences derived from avian or swine influenza strains is scientifically invalid for human vaccine development. A comprehensive analysis of 716 influenza M2e sequences identified a host-specific region spanning amino acids 10–20: PIRNEWGCRCN (human), PTRNGWECKCS (avian), and PIRNGWECRCN (swine) [1]. The immunological consequences of these differences are substantial: a monoclonal antibody (14C2) raised against the human M2e N-terminal epitope (EVETPIRN, aa6-13) exhibited weak cross-reactivity with avian M2e proteins bearing the EVETPTRN sequence and completely failed to recognize avian M2e proteins containing the EVETLTRN sequence [2]. This sequence divergence directly compromises cross-protection; M2e-based vaccines designed against human influenza A provide only partial protection against avian influenza viruses precisely because of these sequence differences [3]. Consequently, substituting a human M2e peptide with an avian or swine M2e analog in a vaccine construct designed for human use would yield inferior immunogenicity and reduced cross-protective efficacy against circulating human strains.

Quantitative Evidence Differentiating Human M2e from Alternative Influenza Antigens


M2e Sequence Conservation Exceeds Hemagglutinin by Orders of Magnitude Across Human Strains

The human M2e sequence exhibits exceptional evolutionary conservation compared to the highly variable hemagglutinin (HA) head domain. Analysis of 14,588 human M2 sequences in the NCBI database demonstrates that the M2e region has remained unchanged in its core sequence since the first human influenza isolate in 1933, whereas HA undergoes antigenic drift necessitating annual vaccine reformulation [1]. The consensus human M2e sequence has remained stable across decades, providing a static target for broad-spectrum immunity [2].

Sequence Conservation Universal Vaccine Mutation Rate

M2e VLP Vaccine Demonstrates Superior Cross-Protection Versus HA VLP Vaccine in Murine Challenge Model

In a direct comparative study, M2e5x virus-like particle (VLP) vaccine was evaluated against H5 hemagglutinin VLP (HA VLP) and inactivated H3N2 virus (H3N2i) vaccines. M2e5x VLP vaccination was superior to HA VLP in conferring cross-protection against heterologous viral challenge [1]. After M2e5x VLP vaccination and challenge, BALB/c mice showed lower lung viral loads and less body weight loss compared with C57BL/6 mice, and importantly, M2e5x VLP immune mice (but not H3N2i immune mice) developed strong immunity against a secondary heterosubtypic virus challenge, modeling future pandemic scenarios [2].

Cross-Protection Virus-Like Particle Heterosubtypic Immunity

Human M2e-Specific Monoclonal Antibody TCN-032 Demonstrates Therapeutic Viral Load Reduction in Human Challenge Trial

TCN-032 is a fully human monoclonal antibody targeting a conserved epitope on the M2e protein. In a Phase 2a experimental human influenza challenge study (NCT01719874), healthy volunteers inoculated with influenza A/Wisconsin/67/2005 (H3N2) received a single intravenous dose of TCN-032 or placebo 24 hours post-inoculation. TCN-032-treated subjects exhibited a 2.2 log reduction in median viral load area under the curve (AUC) on days 2–7 by quantitative PCR compared to placebo (P = 0.09) [1]. Additionally, TCN-032 treatment resulted in a 35% reduction in median total symptom AUC over days 1–7 (P = 0.047) [2]. No resistant virus emerged, and serum cytokine levels were comparable to placebo, indicating a favorable safety profile [3].

Monoclonal Antibody Therapeutic Efficacy Human Challenge

M2e-Flagellin Vaccine VAX102 Elicits High Anti-M2e Antibody Titers at Microgram Doses in Healthy Adults

VAX102 (STF2.4xM2e) is a recombinant M2e-flagellin fusion protein vaccine that utilizes flagellin as a TLR5 agonist adjuvant. In a Phase 1 dose-escalation trial in healthy adults, VAX102 induced high anti-M2e antibody levels at low doses of 0.3 µg and 1.0 µg, with seroconversion defined as a serum IgG anti-M2e antibody value ≥0.174 µg/mL and a four-fold rise in titer [1]. Subsequent Phase 2 studies evaluated 1.0 µg intramuscular and 2.0 µg subcutaneous dosing in a prime-boost regimen, confirming immunogenicity and safety in 60 subjects [2]. The vaccine was well tolerated with no serious adverse events reported [3].

Vaccine Immunogenicity Phase 1 Trial Flagellin Adjuvant

M2e Carrier Conjugation Converts Weak Immunogen into Potent Protective Antigen in Murine Lethal Challenge Models

Native M2e is a 23-amino-acid peptide that is weakly immunogenic on its own. However, when conjugated or genetically fused to an appropriate carrier, it induces high-titer antibody responses that confer complete protection against lethal influenza challenge in mice. Fusion of M2e to hepatitis B virus core (HBc) protein generated an M2e-HBc vaccine that induced complete protection in mice against a lethal influenza challenge, with protective immunity achieved regardless of M2e insertion position within the immunodominant loop [1]. Similarly, M2e displayed on T7 bacteriophage nanoparticles induced complete, strain-independent, long-lasting protection against lethal viral challenge in mice [2].

Immunogenicity Enhancement Carrier Protein Lethal Challenge

Validated Industrial and Research Applications of Human M2e Peptide Based on Quantitative Evidence


Universal Influenza Vaccine Development Requiring Broad, Strain-Independent Protection

Procure human M2e peptide as the core antigen for universal influenza A vaccine constructs. Evidence demonstrates that M2e sequence is conserved across all human influenza A strains isolated since 1933 [1], and M2e-based VLP vaccines provide superior cross-protection compared to HA-based vaccines in murine challenge models [2]. Suitable for recombinant subunit vaccines, VLP display platforms, and nanoparticle-based delivery systems targeting pandemic preparedness.

Anti-M2e Monoclonal Antibody Discovery and Therapeutic Development

Utilize human M2e peptide as the immunogen or screening antigen for generating fully human anti-M2e monoclonal antibodies. Clinical validation exists with TCN-032, which demonstrated a 2.2 log reduction in viral load and 35% reduction in symptom burden in a human influenza challenge trial [3]. M2e peptide can be employed in phage display, hybridoma screening, or B-cell sorting workflows for therapeutic antibody discovery.

Potency Assays and Release Testing for M2e-Based Vaccine Manufacturing

Implement human M2e peptide as a reference standard in ELISA-based potency assays to quantify anti-M2e antibody responses in preclinical and clinical studies. The seroconversion threshold of ≥0.174 µg/mL with a four-fold titer rise, as established in VAX102 clinical trials [4], provides a validated benchmark for immunogenicity assessment and lot-release testing of M2e-containing vaccine candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for M2e, human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.